2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a dichloromethyl group and a methyl group attached to an imidazo[1,2-a]pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with dichloromethyl reagents in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and solvents, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Chloromethylimidazo[1,2-a]pyridine
- 2-Bromomethylimidazo[1,2-a]pyridine
Comparison: 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms in the dichloromethyl group, which enhances its reactivity and potential biological activity compared to its analogs. The dichloromethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-6-2-3-8-12-7(9(10)11)5-13(8)4-6/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAVJOMMUUAJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218401 | |
Record name | Imidazo[1,2-a]pyridine, 2-(dichloromethyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-30-9 | |
Record name | Imidazo[1,2-a]pyridine, 2-(dichloromethyl)-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 2-(dichloromethyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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